molecular formula C22H16N2O2 B12920437 4-Phenoxy-2-phenylquinoline-3-carboxamide CAS No. 65031-26-7

4-Phenoxy-2-phenylquinoline-3-carboxamide

Cat. No.: B12920437
CAS No.: 65031-26-7
M. Wt: 340.4 g/mol
InChI Key: VJFGOPHAMHQHJO-UHFFFAOYSA-N
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Description

4-Phenoxy-2-phenylquinoline-3-carboxamide is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has shown promise in various scientific research fields due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenoxy-2-phenylquinoline-3-carboxamide typically involves multiple steps. One common method starts with the reaction of aniline with 2-nitrobenzaldehyde, followed by a series of reactions including the Doebner reaction, amidation, reduction, acylation, and amination . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Phenoxy-2-phenylquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups in the compound are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Phenoxy-2-phenylquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to the disruption of essential cellular processes in bacteria or cancer cells, ultimately resulting in their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenoxy-2-phenylquinoline-3-carboxamide stands out due to its unique combination of phenoxy and phenyl groups attached to the quinoline core. This structural feature contributes to its distinct biological activities and makes it a valuable compound for further research and development.

Properties

CAS No.

65031-26-7

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

IUPAC Name

4-phenoxy-2-phenylquinoline-3-carboxamide

InChI

InChI=1S/C22H16N2O2/c23-22(25)19-20(15-9-3-1-4-10-15)24-18-14-8-7-13-17(18)21(19)26-16-11-5-2-6-12-16/h1-14H,(H2,23,25)

InChI Key

VJFGOPHAMHQHJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C(=O)N)OC4=CC=CC=C4

Origin of Product

United States

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